molecular formula C16H9NO2S2 B12374291 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one

3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one

Cat. No.: B12374291
M. Wt: 311.4 g/mol
InChI Key: BQZSRFNCHMNINF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced back to thiols.

    Substitution: Various substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .

Mechanism of Action

3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .

Comparison with Similar Compounds

Similar Compounds

    Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.

    Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.

Uniqueness

3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C16H9NO2S2

Molecular Weight

311.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one

InChI

InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H

InChI Key

BQZSRFNCHMNINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O

Origin of Product

United States

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